ethyl 4-(2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamido)benzoate
Description
Ethyl 4-(2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked via an acetamido group to a 1,2-dihydroisoquinolin-1-one scaffold. The dihydroisoquinolinyl moiety is substituted with a propenyl (allyl) group at position 2, which may confer reactivity for further functionalization (e.g., Michael additions) .
Properties
IUPAC Name |
ethyl 4-[[2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-3-13-25-14-12-18-19(22(25)27)6-5-7-20(18)30-15-21(26)24-17-10-8-16(9-11-17)23(28)29-4-2/h3,5-12,14H,1,4,13,15H2,2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQOGIJSQUIENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamido)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Prop-2-en-1-yl Group: The next step involves the alkylation of the isoquinoline derivative with an allyl halide to introduce the prop-2-en-1-yl group.
Formation of the Amide Bond: The isoquinoline derivative is then reacted with 4-aminobenzoic acid to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate group, where nucleophiles such as amines or thiols can replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Ethyl 4-(2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamido)benzoate has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The compound is compared to three analogs (Table 1), differing in substituents on the dihydroisoquinolinyl group and the amide/ester components.
Table 1: Structural and Molecular Comparison
Key Observations:
Ester Group Influence: The target compound’s ethyl ester (vs. methyl in CAS 898431-07-7) may enhance hydrolytic stability and lipophilicity. Ethyl esters are less polar than methyl esters, which could improve bioavailability in drug design . supports that ethyl 4-(dimethylamino) benzoate exhibits superior reactivity and physical properties in resin formulations compared to methacrylate derivatives, suggesting ethyl esters may generally enhance material performance.
The 2-methoxyethyl group in G856-9431 increases hydrophilicity, while the trifluoromethylphenyl acetamide adds steric bulk and electronic effects (e.g., electron-withdrawing CF₃ group) .
Amide Group Modifications :
Reactivity and Functional Implications
- Allyl vs. Propyl Groups : The allyl group’s unsaturated bond in the target compound offers reactivity absent in propyl analogs, enabling conjugation or crosslinking in polymer chemistry .
- Trifluoromethylphenyl Effect : The CF₃ group in G856-9431 enhances metabolic stability and may improve pharmacokinetic profiles in medicinal chemistry applications .
- Ester Hydrolysis : Ethyl esters typically hydrolyze slower than methyl esters under physiological conditions, as seen in resin studies (), suggesting prolonged activity for the target compound .
Biological Activity
Ethyl 4-(2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamido)benzoate is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure
The compound can be described by its complex structure, which includes an ethyl ester group, an isoquinoline moiety, and an acetamido function. This unique combination of structural features may contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor activity. For instance, derivatives of isoquinoline have been shown to inhibit cell proliferation in various cancer cell lines. In a study evaluating related compounds, several exhibited GI50 values (the concentration required to inhibit cell growth by 50%) below 10 µM against breast cancer cell lines, suggesting promising anticancer potential .
Antimicrobial Properties
Isoquinoline derivatives have been investigated for their antimicrobial properties. A related study showed that certain benzamide derivatives demonstrated inhibitory effects against various bacterial strains and fungi, although the specific activity of this compound requires further investigation in this context .
The mechanism through which these compounds exert their biological effects often involves interaction with specific molecular targets within cells. For example, some isoquinoline-based compounds have been identified as inhibitors of key enzymes involved in cancer cell metabolism and proliferation. The exact mechanism for this compound remains to be elucidated but may involve similar pathways.
Case Study 1: Anticancer Efficacy
In a recent study, a series of isoquinoline derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. One compound demonstrated a GI50 value of 6.57 µM against the MDA-MB-468 breast cancer cell line, indicating strong antiproliferative activity. The structure of this compound shares similarities with this compound, suggesting potential for similar efficacy .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzamide derivatives. While this compound was not directly tested, related compounds showed moderate activity against Gram-positive bacteria and fungi, indicating that further exploration into its antimicrobial potential could be beneficial .
Table 1: Biological Activity Summary of Isoquinoline Derivatives
| Compound Name | Activity Type | GI50 Value (µM) | Target Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 6.57 | MDA-MB-468 |
| Compound B | Antimicrobial | Not specified | Various bacterial strains |
| Ethyl Derivative | Not tested | N/A | N/A |
Table 2: Structural Features of Related Compounds
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Ethyl 4-Benzoate | Ester group | Anticancer |
| Isoquinoline Derivative | Isoquinoline core | Antimicrobial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
